molecular formula C11H13FO3S B2635279 1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride CAS No. 2138296-17-8

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride

Cat. No.: B2635279
CAS No.: 2138296-17-8
M. Wt: 244.28
InChI Key: ZXXTXOXMSSUGDH-UHFFFAOYSA-N
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Description

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride is an organic compound with a unique structure that combines a cyclopropane ring with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride typically involves the reaction of 1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can be used to study enzyme function and to develop enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

    1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    Cyclopropane-1-sulfonyl fluoride: Lacks the benzyloxy methyl group.

    Benzyloxy methyl cyclopropane: Lacks the sulfonyl fluoride group.

Uniqueness

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride is unique due to the combination of a cyclopropane ring, a benzyloxy methyl group, and a sulfonyl fluoride group.

Properties

IUPAC Name

1-(phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3S/c12-16(13,14)11(6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXTXOXMSSUGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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